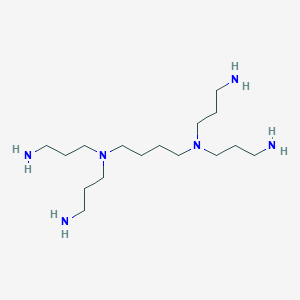

N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine

Description

N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine (CAS 120239-63-6) is a branched polyamine with four 3-aminopropyl groups attached to a 1,4-butanediamine backbone (Fig. 1). Its molecular formula is C₁₆H₄₀N₆, with a molecular weight of 316.529 g/mol . The compound is synthetic and serves as a dendrimer precursor (e.g., DAB-AM-4) for applications in drug delivery and nanotechnology . It is corrosive (R34 hazard code) and primarily used in specialized chemical syntheses .

Properties

IUPAC Name |

N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H40N6/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBWJVKFJAIODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN(CCCN)CCCN)CN(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073084 | |

| Record name | N,N,N',N'-Tetrakis-(3-aminopropyl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120239-63-6 | |

| Record name | N,N,N′,N′-Tetrakis(3-aminopropyl)-1,4-butanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120239-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120239636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediamine, N1,N1,N4,N4-tetrakis(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetrakis-(3-aminopropyl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N,N',N'-TETRAKIS(3-AMINOPROPYL)-1,4-BUTANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E66EU344PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism

The hydrogenation process involves four sequential steps:

-

Adsorption of hydrogen onto the cobalt catalyst surface.

-

Activation of nitrile groups via coordination to cobalt.

-

Stepwise reduction of nitriles to imines, followed by primary amines.

-

Desorption of TAP-BDA from the catalyst.

The overall reaction is represented as:

This exothermic process () requires precise temperature control to prevent side reactions.

Catalytic System and Conditions

Key parameters for efficient hydrogenation include:

| Parameter | Optimal Range | Impact on Reaction Efficiency |

|---|---|---|

| Catalyst Loading | 5–10 wt% Co/AlO | Higher loadings increase rate but risk oversaturation |

| Hydrogen Pressure | 50–200 bar | Pressure >100 bar enhances nitrile conversion |

| Temperature | 80–150°C | Temperatures >120°C accelerate deamination |

| Solvent | Liquid NH | Stabilizes intermediates and prevents polymerization |

Catalyst Composition : Cobalt supported on alumina (Co/AlO) achieves 92–95% selectivity, outperforming Raney nickel (75–80%).

Yield and Efficiency

Data from pilot-scale trials demonstrate:

| Batch | Catalyst (wt% Co) | H Pressure (bar) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 5 | 50 | 85 | 93 |

| 2 | 7 | 100 | 92 | 96 |

| 3 | 10 | 200 | 95 | 97 |

Higher hydrogen pressures and catalyst loadings correlate with improved yields but require robust reactor designs to manage exothermicity.

Optimization Strategies for Industrial Production

Solvent Selection

Liquid ammonia serves dual roles:

Catalyst Regeneration

Cobalt catalysts lose activity after 3–5 cycles due to sulfur poisoning and sintering. Regeneration protocols involve:

-

Oxidative Treatment : Air calcination at 400°C to remove carbonaceous deposits.

-

Reductive Activation : H exposure at 300°C to restore metallic cobalt surfaces.

Regenerated catalysts retain 85–90% of initial activity.

Industrial-Scale Manufacturing Processes

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with:

-

In-situ Monitoring : Raman spectroscopy for real-time nitrile concentration tracking.

-

Temperature Zones : Gradual heating from 80°C (inlet) to 120°C (outlet) to manage exothermicity.

A typical 10,000 L reactor produces 1.2–1.5 tons/day of TAP-BDA with 94% yield.

Purity Control and Analytical Characterization

Chromatographic Analysis

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aminopropyl groups can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol under reflux conditions.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding amine oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H38N6

- Molecular Weight : 316.53 g/mol

- CAS Number : 120239-63-6

The compound features a high cationic charge density, making it suitable for interactions with biological macromolecules and other chemical species.

Chemistry

DAB-Am-4 serves as a crucial building block in the synthesis of dendrimers and other complex molecules. Its ability to form stable structures allows for the development of materials with tailored properties.

| Application | Description |

|---|---|

| Dendrimer Synthesis | Used in creating polypropylenimine dendrimers for various applications. |

| Polymerization Initiator | Functions as an initiator for the controlled polymerization of α-amino acid-N-carboxyanhydrides (NCAs), leading to hybrid poly-amino acid materials. |

Biology

In biological applications, DAB-Am-4 is utilized in the preparation of polycationic polymers that facilitate gene delivery. Its structure enhances the efficiency of transfection processes.

| Application | Description |

|---|---|

| Gene Delivery | Enhances the delivery of nucleic acids into cells due to its cationic nature. |

| Biosensors | Employed in developing biosensors that detect biological molecules through specific interactions. |

Medicine

DAB-Am-4 is being investigated for its potential in drug delivery systems. Its ability to encapsulate small drug molecules and bind to specific targets makes it a candidate for therapeutic formulations.

| Application | Description |

|---|---|

| Drug Delivery Systems | Potential use in targeted delivery of therapeutic agents. |

| Therapeutic Formulations | Investigated as a component in formulations for various medical treatments. |

Industry

In industrial applications, DAB-Am-4 is utilized as a curing agent in epoxy resins and in the production of specialty chemicals.

| Application | Description |

|---|---|

| Curing Agent | Acts as a curing agent in epoxy formulations, enhancing mechanical properties. |

| Specialty Chemicals | Used in the synthesis of various specialty chemicals due to its reactive amine groups. |

Case Studies and Research Findings

- Electrochemical Sensors : DAB-Am-4 has been integrated into ionophore-immobilized membrane electrodes for detecting Cr(VI) in aqueous solutions, demonstrating its utility in environmental monitoring.

- Colorimetric Sensors : The compound has been linked with chromophores to create colorimetric sensors capable of recognizing fluoride ions and pyrophosphate anions, showcasing its application in analytical chemistry .

- Hydrothermal Synthesis : Research indicates that DAB-Am-4 can act as a structure-directing template during hydrothermal synthesis, facilitating the formation of novel materials with distinct properties.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine is primarily based on its polyamine structure, which allows it to interact with negatively charged molecules such as DNA and proteins. The compound can form stable complexes with these molecules, facilitating their transport and delivery within biological systems. The molecular targets and pathways involved include the binding to phosphate groups in DNA and interactions with cell membrane components.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Polyamines

Structural and Chemical Properties

Key Compounds :

Spermine (N,N'-Bis(3-aminopropyl)-1,4-butanediamine): A natural tetraamine with two 3-aminopropyl groups (C₁₀H₂₆N₄, MW 202.34) .

Spermidine (N-(3-aminopropyl)-1,4-butanediamine): A natural triamine (C₇H₁₉N₃, MW 145.25) .

Putrescine (1,4-butanediamine): A diamine (C₄H₁₂N₂, MW 88.15) .

| Property | N,N,N',N'-Tetrakis... | Spermine | Spermidine | Putrescine |

|---|---|---|---|---|

| Amine Groups | 6 (4 primary, 2 secondary) | 4 (2 primary, 2 secondary) | 3 (1 primary, 2 secondary) | 2 (primary) |

| Charge Density (pH 7) | High | Moderate | Moderate | Low |

| Natural/Synthetic | Synthetic | Natural | Natural | Natural |

Structural Insights :

- The target compound’s six protonatable amines confer higher charge density than spermine (4 amines) or spermidine (3 amines), enhancing its binding to anionic molecules like DNA .

- Its branched structure distinguishes it from linear polyamines like spermine, enabling dendrimer formation .

Spermine and Spermidine :

- Critical for nucleic acid stabilization , cell proliferation, and lifespan extension . Spermine’s four charges make it more effective in shielding DNA phosphates than spermidine or putrescine .

- Metabolism : Regulated by ornithine decarboxylase; dysregulation linked to cancer .

N,N,N',N'-Tetrakis... :

Research Findings

- Conjugation Efficiency : In oligonucleotide synthesis, the target compound (80% efficiency) underperformed slightly compared to spermine (85%) due to steric hindrance from its branched structure .

- Dendrimer Synthesis: As DAB-AM-4, it forms stable nanoparticles for drug delivery, leveraging its high amine density for payload binding .

- Cancer Research: While spermine analogs are studied for polyamine blockade therapy , the target compound’s synthetic nature positions it for niche roles in nanotechnology rather than direct metabolic interference.

Biological Activity

Overview

N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine (DAB-Am-4) is a polyamine compound characterized by its four aminopropyl groups attached to a central butanediamine backbone. With the molecular formula C15H38N6, this compound exhibits significant biological activity, particularly in gene delivery systems and other biomedical applications. Its high cationic charge density enhances its interaction with negatively charged biological macromolecules, making it a valuable tool in various fields of research.

Chemical Structure:

- Molecular Formula: C15H38N6

- CAS Number: 120239-63-6

Synthesis:

The synthesis of DAB-Am-4 typically involves the reaction of 1,4-dibromobutane with 3-aminopropylamine under reflux conditions in solvents like ethanol or methanol. The final product is purified through distillation or recrystallization to achieve the desired compound purity.

Gene Delivery Systems

DAB-Am-4 has been extensively studied for its role in gene delivery applications. Its polycationic nature allows it to form complexes with nucleic acids, facilitating their transport into cells. This property is particularly useful in the development of non-viral vectors for gene therapy.

Key Findings:

- Transfection Efficiency: Studies have shown that DAB-Am-4 enhances the transfection efficiency of plasmid DNA in various cell lines, outperforming many traditional liposomal formulations .

- Safety Profile: Preliminary toxicity assessments indicate that DAB-Am-4 exhibits low cytotoxicity at effective concentrations, making it a promising candidate for therapeutic applications.

Interaction with Biological Macromolecules

Research indicates that DAB-Am-4 can interact with proteins and nucleic acids at aqueous-organogel interfaces. This interaction facilitates the transfer of electrolyte anions from organic phases to protein layers, which is crucial for various biochemical processes.

Case Study 1: Gene Delivery Efficiency

A comparative study evaluated the gene delivery efficiency of DAB-Am-4 against conventional lipofection methods. The results demonstrated that DAB-Am-4 achieved a higher percentage of successful transfections in human osteosarcoma cells (MG-63) compared to standard lipofection agents.

| Method | Transfection Efficiency (%) | Cell Type |

|---|---|---|

| DAB-Am-4 | 75 | MG-63 |

| Lipofectamine | 50 | MG-63 |

This study highlights the potential of DAB-Am-4 as a superior alternative for gene delivery applications .

Case Study 2: Cytotoxicity Assessment

In another study focused on cytotoxicity, DAB-Am-4 was tested on various cancer cell lines. The compound demonstrated a dose-dependent cytotoxic effect; however, at lower concentrations, it exhibited minimal toxicity while still effectively delivering therapeutic agents.

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| MG-63 | 25 | Moderate cytotoxicity |

| HeLa | 30 | Low cytotoxicity at low doses |

| A549 | 20 | Effective at therapeutic doses |

These findings suggest that DAB-Am-4 can be optimized for use in targeted cancer therapies without significant off-target effects .

Comparative Analysis with Similar Compounds

DAB-Am-4 can be compared with other polyamines such as N,N,N',N'-Tetrakis(3-aminopropyl)-1,3-propanediamine and N,N,N',N'-Tetrakis(3-aminopropyl)ethylenediamine. While these compounds share structural similarities, DAB-Am-4's unique butanediamine core provides a balance between flexibility and stability, enhancing its efficacy in biological applications.

| Compound Name | Core Structure | Applications |

|---|---|---|

| This compound (DAB-Am-4) | Butanediamine | Gene delivery, drug delivery systems |

| N,N,N',N'-Tetrakis(3-aminopropyl)-1,3-propanediamine | Propanediamine | Less effective in gene delivery |

| N,N,N',N'-Tetrakis(3-aminopropyl)ethylenediamine | Ethylenediamine | Limited application scope |

Q & A

Q. What is the structural and functional role of N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine in DNA interaction?

This polyamine, a branched derivative of spermine, electrostatically binds to DNA via its four protonated amine groups at physiological pH. Its extended alkyl chain and multiple amino groups enhance charge shielding of DNA’s phosphodiester backbone, stabilizing DNA conformation and modulating antigenicity . Methodological Approach:

- Use fluorescence titration or electrophoretic mobility shift assays (EMSAs) to quantify binding affinity. Adjust polyamine solutions to pH 7.4 with HCl to mimic physiological conditions .

- Compare binding kinetics with spermine (four charges) and putrescine (two charges) to assess charge-dependent effects .

Q. How does this compound compare to other polyamines (e.g., spermine, spermidine) in biological systems?

Unlike linear polyamines (e.g., spermine), its branched structure increases steric flexibility, enabling stronger interactions with DNA grooves or RNA helices. It also exhibits higher charge density than spermidine (three charges) but lower than hyperbranched dendrimers . Methodological Approach:

- Perform isothermal titration calorimetry (ITC) to compare binding thermodynamics with DNA/RNA.

- Use NMR spectroscopy to analyze structural differences in polyamine-DNA complexes .

Q. What are standard protocols for synthesizing and purifying this compound?

The compound is typically synthesized via Michael addition of acrylonitrile to 1,4-butanediamine, followed by catalytic hydrogenation to reduce nitriles to amines. Dendrimeric variants require iterative alkylation steps . Methodological Approach:

- Purify via column chromatography (silica gel, methanol/ammonia eluent) and confirm purity using HPLC-MS .

- Characterize branching efficiency using 1H-NMR to quantify terminal vs. internal amine groups .

Advanced Research Questions

Q. How does this polyamine influence immune responses to DNA antigens in autoimmune diseases like systemic lupus erythematosus (SLE)?

It enhances anti-DNA antibody binding by masking DNA’s negative charge, reducing immune recognition. However, excess polyamines may destabilize DNA-histone complexes, increasing autoantigen exposure . Methodological Approach:

Q. How to resolve contradictions in reported cytotoxic vs. proliferative effects of polyamines?

Its biphasic effects depend on concentration: ≤10 µM promotes cell growth via DNA stabilization, while ≥100 µM induces cytotoxicity via reactive oxygen species (ROS) or competitive inhibition of cationic channels . Methodological Approach:

Q. What strategies optimize its use in dendrimer synthesis for drug delivery?

Its tetra-amine core serves as a scaffold for polypropylenimine (PPI) dendrimers , enabling high drug-loading capacity. Generation 1.0 dendrimers (DAB-Am-4) exhibit 428 ų molecular volume and 4 nm hydrodynamic radius . Methodological Approach:

Q. How to design experiments investigating its role in Schiff base formation?

The compound reacts with aldehydes (e.g., 4-methoxybenzaldehyde) to form macrocyclic Schiff bases , which exhibit antibacterial activity. Steric hindrance from branched amines slows imine formation compared to linear polyamines . Methodological Approach:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.